1-benzyl-3-[2-(trifluoromethyl)phenyl]piperazine
Description
Properties
Molecular Formula |
C18H19F3N2 |
|---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
1-benzyl-3-[2-(trifluoromethyl)phenyl]piperazine |
InChI |
InChI=1S/C18H19F3N2/c19-18(20,21)16-9-5-4-8-15(16)17-13-23(11-10-22-17)12-14-6-2-1-3-7-14/h1-9,17,22H,10-13H2 |
InChI Key |
AHXWQJPOVRDZLP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC(N1)C2=CC=CC=C2C(F)(F)F)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Cyclization via Bis(2-chloroethyl)amine Hydrochloride
A common approach to synthesize phenylpiperazine derivatives involves cyclization of substituted anilines with bis(2-chloroethyl)amine hydrochloride under heated conditions in solvents like diethylene glycol monomethyl ether or dimethylformamide (DMF). This method is favored for its high yield and operational simplicity.
- Example: 2-(2-trifluoromethyl)phenyl-substituted aniline reacted with bis(2-chloroethyl)amine hydrochloride to form the piperazine ring
- Reaction conditions: Elevated temperature, presence of base such as potassium carbonate to facilitate cyclization
- Outcome: Formation of 1-[2-(trifluoromethyl)phenyl]piperazine intermediate
Benzylation of Piperazine Nitrogen
The benzyl group is introduced typically via nucleophilic substitution (alkylation) of the piperazine nitrogen with benzyl halides (e.g., benzyl bromide or chloride) in the presence of a base like potassium carbonate in DMF:
Use of Organic Bases and Reducing Agents
In some synthetic routes, organic bases such as triethylamine, pyridine, or DBU are used to facilitate condensation reactions between amino acid derivatives and benzylamine to form piperazine rings. Reduction steps employing hydride reagents (e.g., lithium aluminum hydride, sodium borohydride) may be applied to reduce carbonyl intermediates to the desired piperazine derivatives with chiral centers when applicable.
Purification Techniques
- Recrystallization from suitable solvents to obtain high purity
- Silica gel column chromatography using hexane/ethyl acetate mixtures to isolate the target compound
- Analytical verification by GC (>98% purity), NMR, and melting point determination
Comparative Table of Preparation Parameters
| Step | Reaction Type | Reagents/Conditions | Notes | Yield/Purity |
|---|---|---|---|---|
| 1 | Cyclization | Bis(2-chloroethyl)amine hydrochloride, DMF, heat | Base: K2CO3; high temperature required | High yield reported |
| 2 | N-Benzylation (Alkylation) | Benzyl halide, K2CO3, DMF | Selective N-alkylation | >98% purity (GC) |
| 3 | Condensation (alternative) | Amino acid derivative + benzylamine, organic base (Et3N) | Used in chiral piperazine synthesis | Requires reduction step |
| 4 | Reduction (optional) | LiAlH4, NaBH4, or mixed hydride systems | For carbonyl reduction in intermediates | High stereoselectivity |
| 5 | Purification | Recrystallization, silica gel chromatography | Essential for purity | >98% purity confirmed |
Research Findings and Notes
- The trifluoromethyl group at the ortho position influences the electronic and steric environment, affecting reactivity during cyclization and alkylation steps.
- Use of organic bases such as triethylamine and DBU improves reaction rates and yields in condensation reactions forming the piperazine ring.
- The cyclization method using bis(2-chloroethyl)amine hydrochloride is widely adopted due to operational ease and scalability.
- Purity and structural confirmation are routinely validated by NMR (1H, 13C), GC, and melting point analysis.
- Industrial scale synthesis adapts these methods with optimized reaction times and solvent systems to maximize yield and minimize impurities.
Chemical Reactions Analysis
1-benzyl-3-[2-(trifluoromethyl)phenyl]piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
1-benzyl-3-[2-(trifluoromethyl)phenyl]piperazine has been explored for various scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has been studied for its potential effects on biological systems, including its interactions with neurotransmitter receptors.
Medicine: Research has investigated its potential as a pharmaceutical agent, particularly in the development of drugs targeting the central nervous system.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of 1-benzyl-3-[2-(trifluoromethyl)phenyl]piperazine involves its interaction with various molecular targets, including neurotransmitter receptors such as serotonin receptors. It acts as an agonist or antagonist at these receptors, modulating their activity and influencing neurotransmitter release and uptake. The compound’s effects on serotonin receptors are particularly notable, as it can evoke the release of serotonin and inhibit its reuptake .
Comparison with Similar Compounds
Structural and Functional Differences
Key structural variations among piperazine derivatives include:
- Substituent position (ortho, meta, para on aryl rings).
- Substituent type (CF₃, Cl, OMe, benzyl).
- Core modifications (e.g., thiourea, carbonyl spacers).
These variations critically impact receptor affinity, selectivity, and pharmacokinetics.
Data Table: Comparative Profiles of Piperazine Analogues
Key Findings
a. Substituent Position Dictates Receptor Specificity
- Ortho vs. Meta CF₃: The target compound’s 2-CF₃ group (ortho) may sterically hinder binding to 5-HT₁ receptors compared to 3-CF₃ (meta) in TFMPP, which shows nanomolar affinity for 5-HT₁A/₁B receptors . In contrast, 2-CF₃ derivatives (e.g., compound 7k) are incorporated into dopaminergic ligands, suggesting divergent target engagement .
b. Electron-Withdrawing vs. Electron-Donating Groups
- CF₃ (EWG) : Enhances metabolic stability and lipophilicity, favoring CNS penetration. TFMPP (3-CF₃) exhibits stronger 5-HT₁A binding than MeOPP (4-OMe) .
- OMe (EDG) : 2-MPP (2-OMe) shows moderate 5-HT₁ affinity but superior selectivity over TFMPP, highlighting substituent-driven selectivity .
c. Benzyl vs. Phenyl Substitutents
- However, benzylpiperazines (e.g., BZP) are associated with stimulant effects, suggesting a trade-off between target specificity and off-target activity .
d. Core Modifications
- Piperazine derivatives with thiourea or carbonyl spacers (e.g., PHGDH inhibitors) demonstrate that linker chemistry profoundly affects enzyme inhibition . The target compound’s unmodified core may limit such interactions but favors receptor binding.
Biological Activity
1-benzyl-3-[2-(trifluoromethyl)phenyl]piperazine (referred to as compound A) is a piperazine derivative that has garnered attention for its diverse biological activities, particularly in the fields of cancer research and neuropharmacology. This article reviews the available literature on the biological activity of compound A, including its mechanism of action, cytotoxicity, and potential therapeutic applications.
Chemical Structure and Properties
Compound A can be represented by the following chemical structure:
The trifluoromethyl group () is known to enhance the lipophilicity and bioavailability of compounds, making it a valuable moiety in drug design. This structural feature contributes to the compound's interaction with various biological targets.
1. Interaction with Receptor Tyrosine Kinases
Recent studies have highlighted that piperazine derivatives, including compound A, exhibit significant inhibitory activity against receptor tyrosine kinases (RTKs). These kinases play a crucial role in cell signaling pathways related to growth and proliferation. For instance, compounds similar to A have shown potent inhibition against kinases such as EGFR and PDGFR, which are implicated in various cancers .
2. Cytotoxic Effects on Cancer Cells
In vitro studies have demonstrated that compound A possesses cytotoxic effects against several cancer cell lines. The mechanism appears to involve the disruption of tubulin polymerization during mitosis, leading to cell cycle arrest and apoptosis. For example, one study reported that derivatives of piperazine exhibited IC50 values in the low micromolar range against leukemia cell lines, indicating significant anticancer potential .
Case Studies
Case Study 1: Anticancer Activity
In a study evaluating the anticancer properties of various piperazine derivatives, compound A was tested against human leukemia cells (K562). The results indicated an IC50 value of approximately 5.6 μM, showcasing its effectiveness compared to standard chemotherapeutic agents . The compound's ability to inhibit tubulin polymerization was confirmed through assays that measured cell viability and apoptosis rates.
Case Study 2: Neuropharmacological Effects
Another area of interest is the neuropharmacological activity of compound A. Research has indicated that arylpiperazine derivatives can act as agonists or antagonists at serotonin receptors, which are critical in mood regulation and anxiety disorders. Compound A demonstrated affinity for 5-HT receptors, suggesting potential applications in treating psychiatric conditions .
Table 1: Summary of Biological Activities
Q & A
Q. What synthetic methodologies are recommended for preparing 1-benzyl-3-[2-(trifluoromethyl)phenyl]piperazine, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves multi-step functionalization of the piperazine core. For example:
- Step 1: React 1-(2-fluorobenzyl)piperazine with propargyl bromide in DMF using K₂CO₃ as a base, monitored by TLC (hexane:ethyl acetate, 2:1). Stir for 6–7 hours at room temperature, followed by extraction with methylene chloride and purification via silica gel chromatography (ethyl acetate:hexane, 1:8) .
- Step 2: Perform copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azidobenzene derivatives. Use CuSO₄·5H₂O (0.3 equiv.) and sodium ascorbate (0.6 equiv.) in a H₂O:DCM (1:2) solvent system. Monitor progress via TLC and purify using similar chromatography conditions .
Optimization Tips: Adjust stoichiometry of propargyl bromide (1.2 equiv.) and reaction time to maximize yield. Control temperature to minimize side reactions.
Q. How can researchers characterize the structural integrity of this compound and distinguish it from positional isomers?
Methodological Answer:
- Raman Microspectroscopy: Use 20 mW laser power with 128–256 scans to resolve spectral differences between isomers (e.g., 2-TFMPP vs. 3-TFMPP). Multivariate analysis (PCA + LDA) of peak positions/intensities achieves >99% variance explanation for isomer discrimination .
- Chromatography: Employ HPLC with fluorescence detection (e.g., DIB-Cl derivatization) for baseline separation of analogs in biological matrices, achieving resolution within 13 minutes .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity (e.g., antiplatelet or serotonin receptor effects)?
Methodological Answer:
- Antiplatelet Activity: Use platelet-rich plasma (PRP) assays to measure inhibition of ADP-induced aggregation. Compare IC₅₀ values against reference compounds (e.g., aspirin) .
- Serotonin Receptor Binding: Conduct competitive radioligand binding assays (e.g., ³H-8-OH-DPAT for 5-HT₁ₐ receptors). Assess coplanar vs. perpendicular aryl-piperazine conformations via molecular dynamics simulations .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent position, fluorination) impact serotonin receptor affinity and functional activity?
Methodological Answer:
- Substituent Positioning: Replace the 2-trifluoromethyl group with 3- or 4-substituents and evaluate using:
- Molecular Docking: Simulate binding poses in 5-HT₁ₐ receptor homology models (e.g., AutoDock Vina). Coplanar aryl rings enhance agonist activity, while perpendicular conformations favor antagonism .
- Functional Assays: Measure cAMP accumulation in HEK-293 cells transfected with 5-HT₁ₐ receptors. 2-Trifluoromethyl substitution shows 10-fold higher potency than 4-substituted analogs .
Q. What strategies can mitigate reduced biological activity in piperazine derivatives modified for lower toxicity?
Methodological Answer:
- Beta-Cyclodextrin Complexation: Encapsulate the compound to enhance solubility while retaining low toxicity. Characterize inclusion complexes via phase-solubility diagrams and XRD .
- Hybrid Scaffolds: Attach triazole moieties via click chemistry to improve binding entropy. Evaluate anticancer activity using MTT assays (e.g., IC₅₀ = 12 µM against MCF-7 cells) .
Q. How can computational tools predict metabolic stability and degradation pathways of this compound?
Methodological Answer:
- Metabolic Prediction: Use in silico tools (e.g., SWISSADME) to identify cytochrome P450 oxidation sites. Compare with experimental microsomal stability data (e.g., t₁/₂ = 45 min in rat liver microsomes) .
- Degradation Studies: Expose the compound to advanced oxidation processes (AOPs) with peroxymonosulfate (PMS). Monitor piperazine ring cleavage via LC-MS and DFT calculations .
Data Contradictions and Resolution
Q. Conflicting reports on antiplatelet activity: How to reconcile literature discrepancies?
Resolution Strategy:
- Dose-Response Analysis: Compare IC₅₀ values across studies. Beta-cyclodextrin-modified derivatives in show reduced activity (IC₅₀ = 50 µM vs. 10 µM for unmodified analogs).
- Assay Variability: Standardize PRP preparation (e.g., citrate vs. heparin anticoagulants) and agonist concentrations (e.g., ADP 2 µM vs. 5 µM) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
